Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scope
Methyl 3,5,5-trimethylhexanoate (CAS: 59219-73-7) is a highly branched fatty acid methyl ester (FAME) frequently encountered in metabolomics, flavor and fragrance profiling, and synthetic materials science. Unlike straight-chain FAMEs, which exhibit predictable fragmentation clusters spaced 14 atomic mass units (amu) apart, the heavily branched aliphatic tail of methyl 3,5,5-trimethylhexanoate dictates a unique and highly specific fragmentation network under standard 70 eV Electron Ionization (EI)[1]. This technical guide deconstructs the mechanistic causality behind its mass spectral signature, providing a self-validating framework for analytical chemists and researchers.
Ionization & Molecular Ion Dynamics
Upon entry into the EI source, the molecule undergoes bombardment by 70 eV electrons. This high-energy collision ejects an electron primarily from the non-bonding lone pairs of the carbonyl oxygen to form the radical molecular ion (
M+∙
) at m/z 172. Due to the extensive aliphatic branching—specifically the presence of a terminal tert-butyl group—the molecular ion is highly unstable[2]. The steric bulk and the thermodynamic availability of stable carbocation leaving groups drive rapid unimolecular dissociation, rendering the m/z 172 peak nearly undetectable (< 1.0% abundance) in standard GC-MS spectra[1].
The dominant fragmentation route for methyl esters possessing a
γ
-hydrogen is the McLafferty rearrangement[3]. In methyl 3,5,5-trimethylhexanoate, the
γ
-carbon (C4) is a methylene group (-CH₂-). The spatial proximity of the
γ
-hydrogen to the radical carbonyl oxygen facilitates the formation of a six-membered cyclic transition state.
Mechanism: Intramolecular hydrogen atom transfer from C4 to the carbonyl oxygen, followed by the
β
-cleavage of the C2-C3 bond.
Products: This yields the highly stable enol radical cation
[CH2=C(OH)OCH3]+∙
at m/z 74, which constitutes the base peak (99.99% relative abundance)[1]. The neutral leaving group is an alkene (
C7H14
, 98 Da). The highly branched nature of this neutral fragment thermodynamically drives the rearrangement to completion.
Pathway B:
α
-Cleavage and tert-Butyl Cation Formation (m/z 57)
The C5 carbon is a quaternary center bearing three methyl groups, forming a terminal tert-butyl moiety.
Mechanism: Direct inductive cleavage of the C4-C5 bond.
Products: The charge is strongly retained on the highly stable tertiary carbocation
[C(CH3)3]+
, generating an intense peak at m/z 57 (79.10% relative abundance)[1]. The hyperconjugative stabilization of this tertiary center makes this a hallmark cleavage for extensively branched aliphatic chains.
Pathway C: Alkyl Radical Loss and Sequential Elimination (m/z 115 & m/z 83)
Mechanism: Alternatively, the C4-C5 bond cleavage can result in the loss of the tert-butyl radical (
⋅C(CH3)3
, 57 Da), leaving the charge on the ester-containing fragment
[M−57]+
, yielding the m/z 115 ion.
Sequential Loss: The m/z 115 ion undergoes a subsequent neutral loss of methanol (
CH3OH
, 32 Da), a common secondary rearrangement in methyl esters[2], to form a highly conjugated or cyclic acylium-like ion at m/z 83 (52.40% relative abundance)[1].
Quantitative Spectral Data
The following table summarizes the diagnostic ions derived from the NIST Mass Spectrometry Data Center, providing a quantitative baseline for spectral matching[1].
m/z
Relative Abundance (%)
Fragment Assignment
Neutral Loss
74
99.99 (Base Peak)
[CH2=C(OH)OCH3]+∙
C7H14
(98 Da)
57
79.10
[C(CH3)3]+
[M−57]+
(Complement)
83
52.40
[M−⋅C(CH3)3−CH3OH]+
89 Da
41
40.50
[C3H5]+
(Allyl Cation)
N/A (Hydrocarbon series)
116
26.20
[M−C4H8]+∙
Isobutylene (56 Da)
172
< 1.00
Molecular Ion
[M]+∙
None
Visualizing the Fragmentation Network
Figure 1: Core EI-MS fragmentation pathways of methyl 3,5,5-trimethylhexanoate.
Experimental Protocol for GC-MS Analysis
To ensure reproducibility and self-validating results, the following methodology is optimized for the chromatographic resolution and mass spectral analysis of branched FAMEs[4].
Step 1: Sample Preparation
Dilute the methyl 3,5,5-trimethylhexanoate standard or extracted sample in analytical-grade n-hexane to a concentration of 10–50 µg/mL.
Transfer 1.0 mL of the diluted sample into a 2 mL glass autosampler vial equipped with a PTFE-lined septum.
Step 2: Gas Chromatography (GC) Parameters
Column: Equip the GC with a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS or HP-5MS; 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness). This low-polarity stationary phase minimizes peak tailing for esters.
Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.
Injection: Inject 1.0 µL of the sample in split mode (split ratio 50:1) with the inlet temperature set to 250°C.
Oven Program: Initial temperature 70°C (hold for 2 min), ramp at 10°C/min to 240°C, and hold for 5 min.
Step 3: Mass Spectrometry (MS) Parameters
Transfer Line: Set the GC-MS transfer line temperature to 280°C to prevent analyte condensation.
Ion Source: Operate the EI source at 70 eV with a source temperature of 230°C.
Acquisition: Scan in full-scan mode from m/z 30 to m/z 300. The lower mass limit ensures the capture of the diagnostic m/z 41 and m/z 57 hydrocarbon fragments, while the upper limit comfortably encompasses the molecular ion (m/z 172).
Step 4: Data Processing
Extract ion chromatograms (EIC) for m/z 74, 57, and 83 to confirm the presence and structural integrity of the highly branched ester against background matrix interference.
Figure 2: Step-by-step GC-MS analytical workflow for branched FAMEs.
An In-depth Technical Guide to the Physicochemical Characterization of Methyl 3,5,5-Trimethylhexanoate
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3,5,5-trimethylhexanoate is a branched-chain fatty acid ester with potential applications in various fields, including pharmaceuticals,...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,5,5-trimethylhexanoate is a branched-chain fatty acid ester with potential applications in various fields, including pharmaceuticals, cosmetics, and specialty lubricants. An accurate understanding of its fundamental physicochemical properties, such as density and refractive index, is paramount for formulation development, quality control, and chemical process design. These properties are critical for predicting the behavior of the substance in solution, ensuring batch-to-batch consistency, and modeling its interactions with other components in a formulation.
This technical guide provides a comprehensive overview of the available data and, more critically, the standard methodologies for the precise experimental determination of the density and refractive index of methyl 3,5,5-trimethylhexanoate. Given the current scarcity of published experimental data for this specific compound, this guide emphasizes the importance of empirical measurement and provides researchers with the necessary protocols to generate reliable data in-house.
A Note on Data Availability
To provide a contextual reference, the following table summarizes the density and refractive index of structurally similar compounds. It is crucial to note that these values are for comparative purposes only and should not be used as substitutes for the experimentally determined values of methyl 3,5,5-trimethylhexanoate. The seemingly minor differences in chemical structure (e.g., an ethyl vs. a methyl ester group) can lead to measurable differences in physical properties.
Table 1: Physicochemical Properties of Compounds Structurally Related to Methyl 3,5,5-Trimethylhexanoate
Compound Name
CAS Number
Molecular Formula
Density
Refractive Index
Ethyl 3,5,5-trimethylhexanoate
67707-75-9
C₁₁H₂₂O₂
0.860 g/cm³ at 25°C
1.418 - 1.422 at 20°C
3,5,5-Trimethylhexyl acetate
58430-94-7
C₁₁H₂₂O₂
0.87 g/cm³
1.424
Allyl 3,5,5-trimethylhexanoate
71500-37-3
C₁₂H₂₂O₂
0.869 - 0.876 g/cm³ at 20°C
1.429 - 1.433 at 20°C
3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate
59219-71-5
C₁₈H₃₆O₂
0.856 g/mL at 20°C
1.437
Disclaimer: The data in this table is for informational and comparative purposes only and is sourced from various chemical suppliers and databases. Researchers must experimentally determine the properties of methyl 3,5,5-trimethylhexanoate for their specific applications.
Part 1: Experimental Determination of Density
The density of a liquid is a fundamental physical property defined as its mass per unit volume. For high-purity liquids like methyl 3,5,5-trimethylhexanoate, a digital density meter operating on the oscillating U-tube principle is the industry standard for obtaining accurate and reproducible results. This method is outlined in ASTM D4052.[1][2][3][4][5]
The Principle of the Oscillating U-Tube Method
A small volume of the liquid sample is introduced into a U-shaped borosilicate glass tube. This tube is then electronically excited to oscillate at its natural frequency. The frequency of this oscillation is directly related to the mass of the liquid inside the tube. By calibrating the instrument with fluids of known density (such as dry air and ultrapure water), the density of the unknown sample can be precisely determined. The instrument measures the oscillation period, which is then mathematically converted to a density value. Modern instruments automatically control the temperature of the measuring cell, which is crucial as density is a temperature-dependent property.
Experimental Workflow for Density Measurement
Caption: Workflow for density determination using an oscillating U-tube density meter.
Detailed Protocol
Instrument Calibration:
Perform a two-point calibration of the digital density meter. The first point is typically with dry air and the second with a certified reference standard, most commonly ultrapure water.
The instrument's software will guide you through this process, which establishes the baseline for accurate measurements.
Sample Preparation:
Ensure the methyl 3,5,5-trimethylhexanoate sample is clear and free of any particulate matter. If necessary, filter the sample through a compatible syringe filter.
Allow the sample to come to thermal equilibrium with the ambient laboratory temperature to minimize temperature gradients during injection.
Measurement:
Set the desired measurement temperature on the instrument (e.g., 20°C or 25°C). Allow the instrument to stabilize at this temperature.
Using a clean, dry syringe, slowly and carefully inject the sample into the measurement cell. Avoid introducing air bubbles, as they will significantly impact the accuracy of the reading.[5]
Most modern instruments have a feature to visually inspect the U-tube for bubbles.
Once the reading on the instrument stabilizes, record the density value. It is good practice to perform multiple injections of the same sample to ensure reproducibility.
Cleaning:
Following the measurement, flush the cell with an appropriate solvent that is miscible with the sample and volatile enough to evaporate quickly. A sequence of ethanol followed by acetone is often effective.
Pass dry air through the cell until it is completely dry and the density reading returns to that of air.
Part 2: Experimental Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a fundamental physical property that is highly sensitive to the purity of a substance. For precise measurements, an Abbe refractometer or a modern digital refractometer is used. The standard methodology is described in ASTM D1218.[6][7][8][9][10]
The Principle of Refractive Index Measurement
Refractometry is based on the principle that when light passes from one medium to another, it changes direction—a phenomenon known as refraction. An Abbe refractometer measures the critical angle of total internal reflection at the interface between a high refractive index prism and the liquid sample. A light source illuminates the interface, and the angle at which light is no longer transmitted through the sample is detected. This critical angle is directly related to the refractive index of the sample. Digital refractometers automate this process using a light-emitting diode (LED) and a high-resolution optical sensor.
Experimental Workflow for Refractive Index Measurement
Caption: Workflow for refractive index determination using a refractometer.
Detailed Protocol
Instrument Calibration and Preparation:
Turn on the refractometer and allow the light source and temperature control system to warm up and stabilize.
Clean the surfaces of the upper and lower prisms using a soft lens tissue and a volatile solvent like acetone or ethanol. Ensure no residue remains.
Calibrate the instrument using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20°C). Adjust the instrument if the reading deviates from the known value.
Sample Application:
Using a clean pipette, place a few drops of methyl 3,5,5-trimethylhexanoate onto the center of the lower prism. Only a small volume is needed to form a thin film between the prisms.
Gently lower the upper prism and lock it into place. This will evenly spread the sample.
Measurement:
Allow a minute for the sample to reach thermal equilibrium with the prisms, which are typically temperature-controlled via a circulating water bath.
For an Abbe refractometer: Look through the eyepiece and adjust the handwheel until the shadow line (the boundary between the light and dark fields) is sharp and centered on the crosshairs. If color fringing (dispersion) is observed at the boundary, adjust the compensator dial to eliminate it.
For a digital refractometer: The instrument will automatically detect the shadow line and display the refractive index.
Record the refractive index, typically to four decimal places, along with the measurement temperature (e.g., n_D²⁰, where D refers to the sodium D-line wavelength of 589.3 nm and 20 is the temperature in Celsius).
Cleaning:
Immediately after the measurement, open the prism assembly. Wipe the sample from both prisms using a soft tissue.
Clean the prisms thoroughly with a suitable solvent to prevent any residue from affecting subsequent measurements.
Conclusion
References
ASTM D4052-22, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter, ASTM International, West Conshohocken, PA, 2022,
ASTM D1218-21, Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids, ASTM International, West Conshohocken, PA, 2021,
Application Notes and Protocols for the Enzymatic Methylation of 3,5,5-Trimethylhexanoic Acid
Introduction: The Challenge and Opportunity of Enzymatic Methylation In the realm of pharmaceutical and fine chemical synthesis, the precise modification of molecules is paramount. 3,5,5-trimethylhexanoic acid, a branche...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Challenge and Opportunity of Enzymatic Methylation
In the realm of pharmaceutical and fine chemical synthesis, the precise modification of molecules is paramount. 3,5,5-trimethylhexanoic acid, a branched-chain fatty acid, presents a unique scaffold for the development of novel chemical entities, from specialized lubricants to bioactive compounds.[1][2] The methylation of its carboxylic acid moiety to form the corresponding methyl ester can significantly alter its physicochemical properties, such as solubility, volatility, and reactivity, opening new avenues for its application.
Traditionally, the methylation of carboxylic acids relies on chemical methods that often employ harsh reagents and generate significant waste.[3] Enzymatic catalysis offers a greener, more selective, and highly efficient alternative.[3][4][5] This application note provides a detailed protocol for the enzymatic methylation of 3,5,5-trimethylhexanoic acid, focusing on the robust and widely applicable method of lipase-catalyzed esterification. We will delve into the rationale behind the experimental design, provide step-by-step instructions, and discuss methods for the analysis of the final product.
While direct methylation of the carboxyl group using S-adenosylmethionine (SAM)-dependent methyltransferases is a fundamental biological process, these enzymes typically exhibit high substrate specificity for larger biomolecules and are not readily applicable to small, sterically hindered fatty acids like 3,5,5-trimethylhexanoic acid without extensive and often impractical enzyme engineering.[6][7][8][9] Therefore, lipase-catalyzed esterification with methanol stands as the most viable and efficient enzymatic route to achieve the desired methyl ester.
Principle of Lipase-Catalyzed Esterification
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a class of enzymes that, in their natural aqueous environment, catalyze the hydrolysis of triglycerides.[5] However, in non-aqueous or micro-aqueous environments, the thermodynamic equilibrium of this reaction is shifted towards synthesis, enabling these enzymes to catalyze esterification, transesterification, and other related reactions.[5] This remarkable versatility makes lipases powerful biocatalysts for organic synthesis.
The lipase-catalyzed esterification of 3,5,5-trimethylhexanoic acid with methanol proceeds via the formation of an acyl-enzyme intermediate, followed by nucleophilic attack by the alcohol to yield the methyl ester and water as a byproduct. The reaction is reversible, and therefore, strategies to remove the water produced are often employed to drive the reaction towards completion.[10]
Experimental Workflow for Enzymatic Methylation
The overall workflow for the enzymatic methylation of 3,5,5-trimethylhexanoic acid is depicted below. This process encompasses substrate preparation, the enzymatic reaction itself, and subsequent product purification and analysis.
Caption: Workflow for Lipase-Catalyzed Methylation.
Detailed Protocols
Materials and Reagents
Reagent/Material
Grade
Supplier
3,5,5-Trimethylhexanoic Acid
≥98%
e.g., Sigma-Aldrich, TCI
Methanol
Anhydrous, ≥99.8%
e.g., Sigma-Aldrich, Fisher Scientific
n-Hexane
Anhydrous, ≥95%
e.g., Sigma-Aldrich, Fisher Scientific
Immobilized Lipase B from Candida antarctica (Novozym® 435)
Novozymes (or equivalent)
Molecular Sieves
3 Å, activated
e.g., Sigma-Aldrich
Diethyl Ether
ACS Grade
e.g., Fisher Scientific
Sodium Sulfate
Anhydrous
e.g., Sigma-Aldrich
Silica Gel
60 Å, 230-400 mesh
e.g., Sigma-Aldrich
Protocol 1: Lipase-Catalyzed Methylation of 3,5,5-Trimethylhexanoic Acid
This protocol is optimized for a laboratory-scale synthesis of 3,5,5-trimethylhexanoate.
1. Substrate Preparation:
a. In a 50 mL oven-dried round-bottom flask, dissolve 1.58 g (10 mmol) of 3,5,5-trimethylhexanoic acid in 20 mL of anhydrous n-hexane.
b. Add 0.81 mL (20 mmol) of anhydrous methanol to the solution. A molar excess of methanol is used to shift the reaction equilibrium towards product formation.
c. Add approximately 2 g of activated 3 Å molecular sieves to the flask. This is a critical step to sequester the water produced during the esterification, thereby driving the reaction to completion.[10]
2. Enzymatic Reaction:
a. To the substrate solution, add 150 mg of immobilized Candida antarctica lipase B (Novozym® 435). The use of an immobilized enzyme simplifies catalyst removal and allows for its reuse, which is a key advantage of biocatalysis.[11][12][13][14]
b. Seal the flask and place it in an orbital shaker set to 200 rpm and 45 °C. The elevated temperature increases the reaction rate, while staying within the optimal temperature range for the enzyme's stability.
c. Allow the reaction to proceed for 24 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).
3. Reaction Quenching and Enzyme Recovery:
a. After the incubation period, quench the reaction by filtering the mixture to remove the immobilized lipase and molecular sieves.
b. The recovered immobilized lipase can be washed with fresh n-hexane, dried under vacuum, and stored for subsequent reactions.
4. Product Purification:
a. Transfer the filtrate to a separatory funnel and wash with 10 mL of a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by 10 mL of brine.
b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
c. For higher purity, the crude product can be purified by silica gel column chromatography using a hexane:ethyl acetate gradient.
Protocol 2: Analysis of 3,5,5-Trimethylhexanoate by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of fatty acid methyl esters (FAMEs).[15][16][17][18]
1. Sample Preparation:
a. Prepare a 1 mg/mL solution of the purified product in n-hexane.
b. If analyzing crude reaction mixtures, dilute an aliquot of the reaction mixture in n-hexane.
2. GC-MS Parameters:
Parameter
Setting
Gas Chromatograph
Column
e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injection Volume
1 µL
Inlet Temperature
250 °C
Oven Program
50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas
Helium
Flow Rate
1 mL/min
Mass Spectrometer
Ionization Mode
Electron Ionization (EI)
Ion Source Temp.
230 °C
Quadrupole Temp.
150 °C
Mass Range
50-300 m/z
3. Data Analysis:
a. The identity of the 3,5,5-trimethylhexanoate peak can be confirmed by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).
b. The purity of the product can be determined by the relative peak area of the product compared to any impurities.
Expected Results and Discussion
Under the conditions described in Protocol 1, a high conversion of 3,5,5-trimethylhexanoic acid to its methyl ester is expected (>95%). The use of an immobilized lipase is key to achieving a clean reaction with easy catalyst removal. The choice of Candida antarctica lipase B is based on its broad substrate specificity and high stability in organic solvents.[4]
The steric hindrance of the methyl groups in 3,5,5-trimethylhexanoic acid may slightly reduce the reaction rate compared to linear fatty acids. However, the extended reaction time and the use of a highly active lipase should overcome this limitation.
Troubleshooting
Issue
Possible Cause
Solution
Low Conversion
Inactive enzyme
Use fresh or properly stored immobilized lipase.
Water inhibition
Ensure anhydrous solvents and activated molecular sieves are used.
Insufficient reaction time
Monitor the reaction for a longer period.
Byproduct Formation
Unwanted side reactions
Ensure the purity of starting materials.
Difficulty in Purification
Incomplete removal of unreacted acid
Perform an additional wash with sodium bicarbonate solution.
Conclusion
This application note provides a comprehensive and robust protocol for the enzymatic methylation of 3,5,5-trimethylhexanoic acid via lipase-catalyzed esterification. This method offers a green and efficient alternative to traditional chemical methylation, with the advantages of high selectivity, mild reaction conditions, and catalyst reusability. The detailed protocols for synthesis and analysis should enable researchers, scientists, and drug development professionals to successfully produce and characterize 3,5,5-trimethylhexanoate for a wide range of applications.
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Wikipedia. (n.d.). Enzymatic methyl-seq. Wikipedia. Available at: [Link]
New England Biolabs GmbH. (n.d.). The new NEBNext Enzymatic Methyl-seq (EM-seq). New England Biolabs GmbH. Available at: [Link]
Application Note: High-Resolution Gas Chromatography Method for the Analysis of Methyl 3,5,5-Trimethylhexanoate
Introduction Methyl 3,5,5-trimethylhexanoate is a branched-chain fatty acid methyl ester (FAME) that finds applications in various industries, including as a fragrance ingredient and in the synthesis of lubricants and pl...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Methyl 3,5,5-trimethylhexanoate is a branched-chain fatty acid methyl ester (FAME) that finds applications in various industries, including as a fragrance ingredient and in the synthesis of lubricants and plasticizers. Accurate and robust analytical methods are crucial for quality control, purity assessment, and metabolic studies involving this compound. Gas chromatography (GC) is the premier analytical technique for the analysis of volatile and semi-volatile compounds like FAMEs due to its high resolution, sensitivity, and reproducibility.[1][2]
This application note presents a detailed, validated gas chromatography method for the analysis of methyl 3,5,5-trimethylhexanoate. The causality behind the selection of each experimental parameter is explained to provide a deeper understanding of the method's development. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantification and identification of this branched-chain ester.
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful GC method.
Table 1: Physicochemical Properties of Methyl 3,5,5-trimethylhexanoate
Not explicitly available for the methyl ester. The corresponding acid, 3,5,5-trimethylhexanoic acid, has a boiling point of 253.4 °C at 760 mmHg. This suggests the methyl ester will be sufficiently volatile for GC analysis.
Gas Chromatography Method Development: A Rationale-Driven Approach
The selection of GC parameters is a critical process aimed at achieving optimal separation, sensitivity, and analysis time. The following sections detail the rationale behind the chosen conditions for the analysis of methyl 3,5,5-trimethylhexanoate.
Column Selection: The Heart of the Separation
The choice of the GC column's stationary phase is the most critical factor in achieving the desired separation.[1] For FAME analysis, the polarity of the stationary phase dictates the elution order and resolution of isomers.
Non-Polar Columns: Columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, SLB-5ms) are a good starting point for general FAME analysis.[5][6] The reported Kovats index of 1082 for methyl 3,5,5-trimethylhexanoate on a semi-standard non-polar phase provides a good estimation of its retention behavior on such columns.[3]
Polar Columns: For more complex mixtures, especially those containing positional and geometric isomers, highly polar cyanopropyl-based columns (e.g., HP-88, DB-23) or polyethylene glycol (PEG) columns (e.g., DB-Wax) are recommended.[7][8][9] These columns provide enhanced separation of structurally similar FAMEs.
For this application, a DB-5ms column is selected for its versatility, robustness, and the availability of retention index data. A 30 m x 0.25 mm ID x 0.25 µm film thickness column offers a good balance between resolution and analysis time.[2][6]
Inlet and Injection Parameters
The inlet is responsible for vaporizing the sample and introducing it to the column. A split/splitless inlet is commonly used for this type of analysis.
Injection Mode: A split injection is chosen to handle the expected sample concentrations and prevent column overloading, which can lead to peak distortion.[10] A split ratio of 20:1 is a good starting point and can be optimized based on the sample concentration.
Inlet Temperature: The inlet temperature must be high enough to ensure the rapid and complete vaporization of the analyte without causing thermal degradation. A temperature of 250 °C is recommended.
Injection Volume: A 1 µL injection volume is standard for many GC applications.
Carrier Gas and Flow Rate
Helium is the most common carrier gas for GC-MS, while hydrogen is often preferred for GC-FID due to its higher efficiency at higher linear velocities.[9] A constant flow rate of 1.0 mL/min is a typical starting point for a 0.25 mm ID column.
Oven Temperature Program
The oven temperature program controls the separation of analytes as they travel through the column.
Initial Temperature and Hold Time: An initial oven temperature of 60 °C is chosen to ensure sharp peaks for volatile components. A hold time of 2 minutes allows for the focusing of the analytes at the head of the column.
Temperature Ramp: A ramp of 10 °C/min to 280 °C is a good general-purpose ramp for FAME analysis. This allows for the elution of a wide range of compounds in a reasonable time.
Final Temperature and Hold Time: A final temperature of 280 °C is chosen to ensure that all components are eluted from the column. A hold time of 5 minutes helps to bake out any residual high-boiling compounds.
Detector Selection and Parameters
The choice of detector depends on the analytical requirements.
Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range.[11] It is a robust and cost-effective choice for routine quantification. An FID temperature of 300 °C is recommended.
Mass Spectrometer (MS): An MS detector provides both quantitative data and qualitative structural information, which is invaluable for peak identification and confirmation.[12] For this application, a mass spectrometer operating in electron ionization (EI) mode is recommended for creating reproducible mass spectra that can be compared to library databases.
Experimental Protocols
Sample Preparation: Derivatization of 3,5,5-Trimethylhexanoic Acid
For the analysis of the parent carboxylic acid, derivatization to its methyl ester is necessary to improve volatility and chromatographic performance.[13][14]
Protocol: Esterification with Methanolic HCl
Accurately weigh approximately 10 mg of the 3,5,5-trimethylhexanoic acid sample into a 10 mL screw-cap vial.
Add 2 mL of anhydrous methanol.
Carefully add 0.2 mL of acetyl chloride to the methanol solution. Caution: This reaction is exothermic. [5]
Cap the vial tightly and heat at 60 °C for 1 hour in a heating block or water bath.
Allow the vial to cool to room temperature.
Add 2 mL of hexane and 1 mL of deionized water.
Vortex the mixture for 30 seconds and allow the layers to separate.
Carefully transfer the upper hexane layer containing the methyl 3,5,5-trimethylhexanoate to a clean GC vial.
The sample is now ready for GC analysis.
Analytical Workflow
The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.
Caption: Workflow for the GC analysis of methyl 3,5,5-trimethylhexanoate.
Recommended GC Parameters
The following table summarizes the recommended GC parameters for the analysis of methyl 3,5,5-trimethylhexanoate.
Table 2: Recommended GC-FID/MS Parameters
Parameter
Value
Gas Chromatograph
Agilent 8890 GC or equivalent
Column
DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet
Split/Splitless
Inlet Temperature
250 °C
Injection Volume
1.0 µL
Split Ratio
20:1
Carrier Gas
Helium
Flow Rate
1.0 mL/min (constant flow)
Oven Program
Initial Temperature
60 °C
Initial Hold Time
2 min
Ramp
10 °C/min to 280 °C
Final Hold Time
5 min
Detector (FID)
Temperature
300 °C
Hydrogen Flow
30 mL/min
Air Flow
300 mL/min
Makeup Gas (N2)
25 mL/min
Detector (MS)
Transfer Line Temp
280 °C
Ion Source Temp
230 °C
Quadrupole Temp
150 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Scan Range
m/z 40-400
Method Validation
A robust analytical method requires validation to ensure its suitability for its intended purpose. Key validation parameters include:
Linearity: A calibration curve should be prepared using at least five concentration levels of a certified reference standard of methyl 3,5,5-trimethylhexanoate. The correlation coefficient (r²) should be > 0.99.
Accuracy and Precision: The accuracy (as percent recovery) and precision (as relative standard deviation, RSD) should be determined by analyzing replicate preparations of a known concentration of the analyte. Acceptance criteria are typically 80-120% for recovery and <15% for RSD.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components should be evaluated. This can be achieved by analyzing a blank matrix and a matrix spiked with the analyte.
Conclusion
This application note provides a comprehensive and scientifically grounded gas chromatography method for the analysis of methyl 3,5,5-trimethylhexanoate. The detailed rationale for the selection of each parameter, along with the step-by-step protocols, will enable researchers and scientists to implement this method with confidence. The proposed method is a starting point and may require further optimization based on the specific sample matrix and analytical instrumentation.
References
Agilent Technologies. (2005, August 30). Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Retrieved from [Link]
LabRulez GCMS. (n.d.). Column Selection for the Analysis of Fatty Acid Methyl Esters. Retrieved from [Link]
David, F., Sandra, P., & Vickers, A. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. ResearchGate. Retrieved from [Link]
Phenomenex. (2025, July 24). Guide to Choosing a GC Column. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Methyl 3,5,5-trimethylhexanoate. PubChem. Retrieved from [Link]
Chen, J., et al. (2020). Gas Chromatography Chemical Ionization Mass Spectrometry and Tandem Mass Spectrometry for Identification and Straightforward Quantification of Branched Chain Fatty Acids in Foods. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]
Integrated Liner Technologies. (2025, January 16). A Guide to GC Sample Preparation. Retrieved from [Link]
Ataman Kimya. (n.d.). 3,5,5-TRIMETHYLHEXANOIC ACID. Retrieved from [Link]
Meatscience.org. (n.d.). Triglyceride and Fatty Acid Analysis by Gas Chromatography. Retrieved from [Link]
Zhang, X., et al. (2018). Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry. International Journal of Medical Sciences. Retrieved from [Link]
Organomation. (n.d.). Gas Chromatography Sample Preparation. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Hexanoic acid, 3,5,5-trimethyl- (CAS 3302-10-1). Retrieved from [Link]
Oakwood Chemical. (n.d.). Methyl 3,5,5-trimethylhexanoate. Retrieved from [Link]
Ito, F., et al. (n.d.). Determination of fatty acid methyl esters by two-color two-photon resonance-enhanced femtosecond ionization mass spectrometry. Retrieved from [Link]
National Institute for Environmental Studies, Japan. (n.d.). 3,5,5-トリメチル-1-ヘキサノール. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: Advanced Technical Guide & Experimental Protocols
Introduction & Strategic Utility
Methyl 3,5,5-trimethylhexanoate (CAS 71500-39-5) is a highly branched aliphatic ester that serves as a critical building block in the synthesis of specialty chemicals, high-performance synthetic lubricants, and fragrance compounds. The defining feature of this molecule is its 3,5,5-trimethyl substitution pattern, which introduces significant steric hindrance along the aliphatic backbone.
From a synthetic design perspective, this steric bulk imparts exceptional thermal-oxidative stability and low-temperature fluidity to its downstream derivatives. While linear esters are susceptible to rapid hydrolysis and thermal degradation, the branched architecture of methyl 3,5,5-trimethylhexanoate shields the carbonyl core, making it a vastly superior intermediate for tribological and material science applications [2].
Physicochemical Profiling & Causality in Reaction Design
Understanding the baseline properties of methyl 3,5,5-trimethylhexanoate is essential for optimizing reaction conditions, particularly in vacuum distillation and phase-separation workflows.
Table 1: Key Physicochemical Properties and Synthetic Implications
Property
Value
Causality / Impact on Synthesis
Molecular Formula
C10H20O2
Determines stoichiometric equivalents for multi-substitution reactions.
Molecular Weight
172.26 g/mol
Standardizes yield calculations and mass balances.
Slows down nucleophilic attack at the carbonyl carbon; requires elevated temperatures or potent Lewis acid catalysts for transesterification.
Strategic Choice: Ester vs. Free Acid
As a synthetic chemist, selecting the methyl ester over the free 3,5,5-trimethylhexanoic acid is a deliberate strategic choice. Direct esterification of the free acid with complex polyols requires harsh, high-temperature acid catalysis (>200°C), which frequently triggers etherification side-reactions, oxidation, and product discoloration. Conversely, utilizing methyl 3,5,5-trimethylhexanoate allows for targeted transesterification at milder temperatures, driven forward by the continuous distillation of methanol (Le Chatelier's Principle) [3].
Mechanistic Pathways & Workflow Architectures
Methyl 3,5,5-trimethylhexanoate acts as a divergent node in organic synthesis. Depending on the reagent and catalytic environment, it can be driven toward alcohols, complex hindered esters, or substituted amides.
Figure 1: Divergent synthetic pathways of methyl 3,5,5-trimethylhexanoate.
Validated Experimental Protocols
Protocol A: Synthesis of High-Performance Polyol Esters via Transesterification
Objective: Synthesize a neopentyl glycol (NPG) diester for use as a synthetic aviation lubricant base stock.
Causality & Design: Titanium tetraisopropoxide (Ti(O-iPr)₄) is selected as a Lewis acid catalyst because it avoids the basic hydrolysis side-reactions common with sodium methoxide. This ensures high yields of the diester without forming free fatty acid soaps, which would ruin the tribological properties of the final lubricant [3].
Step-by-Step Methodology:
Apparatus Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap (or short-path distillation head) connected to a reflux condenser, and a nitrogen inlet.
Reagent Charging: Add Neopentyl glycol (10.4 g, 0.1 mol) and Methyl 3,5,5-trimethylhexanoate (37.9 g, 0.22 mol). Note: A 10% stoichiometric excess of the ester is used to drive the reaction to completion and prevent mono-ester formation.
Catalyst Addition: Inject Titanium(IV) isopropoxide (0.15 mL, ~0.5 mol%) under a steady stream of nitrogen to prevent premature catalyst hydrolysis by atmospheric moisture.
Thermal Activation: Heat the reaction mixture to 150°C. Methanol will begin to evolve and distill over. The continuous removal of methanol permanently shifts the equilibrium toward the polyol ester.
Vacuum Maturation: Once methanol distillation ceases (approx. 4 hours), gradually apply a vacuum (down to 50 mbar) and increase the temperature to 170°C for 1 hour to strip off the unreacted excess methyl 3,5,5-trimethylhexanoate.
Workup: Cool the mixture to 80°C, add 5 mL of water to hydrolyze the titanium catalyst into insoluble TiO₂, and filter through a pad of Celite. The filtrate is the pure NPG diester.
Protocol B: Reduction to 3,5,5-Trimethylhexanol
Objective: Convert the ester to its corresponding primary alcohol, a precursor for fragrance molecules and advanced plasticizers.
Causality & Design: Lithium aluminum hydride (LiAlH₄) is utilized for its potent hydride delivery, necessary to overcome the steric hindrance of the branched chain. The Fieser workup method is strictly mandated here because it transforms the notorious gelatinous aluminum salts into a crisp, easily filterable granular solid, preventing catastrophic product loss due to emulsion formation [4].
Step-by-Step Methodology:
Preparation: In an oven-dried, argon-purged flask, suspend LiAlH₄ (4.0 g, 0.105 mol) in 100 mL of anhydrous Tetrahydrofuran (THF). Chill to 0°C using an ice bath.
Addition: Dissolve Methyl 3,5,5-trimethylhexanoate (17.2 g, 0.1 mol) in 50 mL of anhydrous THF. Add this solution dropwise over 45 minutes to control the highly exothermic hydride transfer.
Reflux: Remove the ice bath and heat the mixture to reflux (66°C) for 2 hours to ensure complete reduction of the sterically hindered ester.
Fieser Quench (Critical Step): Cool to 0°C. Carefully add 4.0 mL of deionized water (dropwise), followed by 4.0 mL of 15% aqueous NaOH, and finally 12.0 mL of water. Stir vigorously for 15 minutes until a white granular precipitate forms.
Isolation: Filter the mixture through a sintered glass funnel. Wash the salts with hot THF (2 x 30 mL). Concentrate the combined filtrate in vacuo to yield pure 3,5,5-trimethylhexanol.
Analytical Validation (Self-Validating Systems)
To guarantee scientific trustworthiness, the protocols above must be treated as self-validating systems. Do not proceed to downstream applications without confirming the following analytical benchmarks:
GC-MS Analysis: For Protocol A, the complete disappearance of the methyl ester peak (m/z 172) and the absence of the mono-ester intermediate validates the 10% excess stoichiometry.
FT-IR Spectroscopy: For Protocol B, the complete disappearance of the strong ester carbonyl stretch (~1740 cm⁻¹) and the appearance of a broad, distinct hydroxyl stretch (~3300 cm⁻¹) serves as an immediate, bench-side validation of successful reduction.
NMR Spectroscopy: ¹H-NMR should confirm the disappearance of the sharp singlet at ~3.6 ppm (methoxy protons of the starting material) in both protocols, confirming total consumption of the methyl ester.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13301941, Methyl 3,5,5-trimethylhexanoate". PubChem,[Link]
Emerald Publishing. "Dicarboxylic acid esters as components of modern synthetic oils". Industrial Lubrication and Tribology, [Link]
Application
Application Note: Advanced Purification and Vacuum Distillation of Methyl 3,5,5-Trimethylhexanoate
Executive Summary & Chemical Context Methyl 3,5,5-trimethylhexanoate (CAS 71500-39-5) is a highly branched aliphatic ester utilized extensively in the formulation of synthetic lubricants, cosmetic emollients, and as a ve...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
Methyl 3,5,5-trimethylhexanoate (CAS 71500-39-5) is a highly branched aliphatic ester utilized extensively in the formulation of synthetic lubricants, cosmetic emollients, and as a versatile intermediate in organic synthesis (). The synthesis of this compound typically proceeds via the acid-catalyzed Fischer esterification of 3,5,5-trimethylhexanoic acid with methanol ().
While the upstream synthesis is straightforward, the downstream purification is inherently complicated by the presence of unreacted precursors, water (a reaction byproduct), and acidic catalyst residues. High-purity applications require stringent removal of these impurities. This application note details a field-proven, self-validating methodology for the liquid-liquid extraction and high-vacuum fractional distillation of the ester, ensuring >99% purity while preventing thermal degradation.
Physicochemical Parameters
Understanding the thermodynamic properties of the target molecule is essential for designing an effective distillation protocol. The highly branched nature of the 3,5,5-trimethylhexyl moiety imparts unique volatility and viscosity characteristics compared to linear analogs ().
Table 1: Key Physicochemical Data for Methyl 3,5,5-Trimethylhexanoate
A robust purification protocol is not merely a sequence of steps; it is a series of mechanistically driven choices designed to exploit the physical and chemical differences between the product and its impurities.
Aqueous Quenching and Bicarbonate Wash: The crude reaction mixture contains residual sulfuric acid (catalyst) and unreacted 3,5,5-trimethylhexanoic acid. Washing with 10% aqueous sodium bicarbonate (NaHCO₃) serves a dual purpose. First, it neutralizes the strong mineral acid. Second, it deprotonates the unreacted carboxylic acid (pKa ≈ 4.8), converting it into the highly water-soluble sodium 3,5,5-trimethylhexanoate salt, which partitions cleanly into the aqueous phase (). Crucial Insight: Using a mild base like NaHCO₃ is a deliberate choice; a strong base like NaOH could inadvertently catalyze the saponification (hydrolysis) of the newly formed ester.
Anhydrous Desiccation: Esters are susceptible to hydrolysis at elevated temperatures in the presence of water. Utilizing anhydrous magnesium sulfate (MgSO₄) removes trace water prior to distillation, preventing the reversion of the ester back to its constituent acid and alcohol during thermal stress.
Vacuum Distillation over a Vigreux Column: Methyl 3,5,5-trimethylhexanoate is susceptible to thermal degradation and oxidation if distilled at atmospheric pressure (>210°C). By applying a vacuum of <10 mbar, the boiling point is depressed to the 85-95°C range. The inclusion of a Vigreux column provides the necessary theoretical plates to achieve fractional separation, allowing for the precise removal of low-boiling impurities in the fore-run before collecting the pure ester ().
Workflow Visualization
Below is the logical progression of the purification sequence, from the crude mixture to the isolated high-purity ester.
Workflow for the purification and vacuum distillation of methyl 3,5,5-trimethylhexanoate.
Self-Validating Experimental Protocols
Protocol 1: Liquid-Liquid Extraction and Neutralization
This phase ensures the removal of all acidic components, acting as a self-validating system: the cessation of CO₂ evolution confirms complete neutralization.
Cooling & Dilution: Allow the crude esterification mixture to cool to room temperature (20-25°C). Transfer the mixture to a separatory funnel and dilute with an equal volume of a non-polar organic solvent (e.g., diethyl ether or toluene) to decrease viscosity and improve phase separation.
Primary Wash: Add an equal volume of distilled water to extract the bulk of the residual methanol and mineral acid catalyst. Stopper the funnel, invert, and gently vent. Shake vigorously, allow the phases to separate, and discard the lower aqueous layer.
Neutralization (Self-Validating Step): Add a 10% (w/v) aqueous solution of sodium bicarbonate (NaHCO₃) in small aliquots.
Observation: Effervescence (CO₂ gas) will occur as the unreacted 3,5,5-trimethylhexanoic acid and residual mineral acid are neutralized.
Validation: Continue washing with fresh NaHCO₃ aliquots until absolutely no further effervescence is observed upon addition. This visual cue confirms the complete removal of acidic species.
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to pre-dry the organic layer and break any micro-emulsions.
Desiccation: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) until the powder is free-flowing (not clumping), indicating complete water absorption. Filter the mixture through a fluted filter paper to remove the hydrated salts.
Solvent Removal: Remove the extraction solvent using a rotary evaporator under mild vacuum (e.g., 200 mbar, 40°C water bath) to yield the crude, acid-free ester.
Protocol 2: Fractional Vacuum Distillation
This protocol isolates the target ester from trace low-boilers and heavy polymeric byproducts.
Apparatus Assembly: Assemble a vacuum distillation setup consisting of a round-bottom boiling flask, a magnetic stir bar, a 15-20 cm Vigreux column, a distillation head with a thermocouple, a Liebig condenser, a vacuum adapter, and a multi-neck receiving flask (cow adapter).
Loading: Transfer the crude, acid-free methyl 3,5,5-trimethylhexanoate into the boiling flask. Critical: Do not fill the flask more than 50% of its total volume to prevent bumping.
Vacuum Application: Start the vacuum pump and allow the system pressure to stabilize at <10 mbar. Always apply the vacuum before initiating heating to prevent sudden boiling and violent bumping.
Heating and Equilibration: Gradually heat the boiling flask using a dynamically controlled oil bath or heating mantle. Monitor the vapor temperature at the distillation head.
Fraction Collection: Execute the collection based on the thermodynamic parameters outlined in Table 2.
Fore-run: Collect the initial distillate. This fraction contains trace solvent, water, and residual methanol.
Main Fraction: Once the vapor temperature stabilizes, rotate the cow adapter to collect the main fraction. Maintain a steady distillation rate (approx. 1-2 drops per second).
Residue: Discontinue heating when the temperature begins to drop or when only a small, dark residue remains in the boiling flask. Do not distill to dryness.
Shutdown: Remove the heat source. Allow the system to cool to room temperature while still under vacuum. Once cool, carefully break the vacuum by introducing nitrogen gas.
Methyl 3,5,5-trimethylhexanoate | C10H20O2 | CID 13301941 - PubChem - NIH. National Institutes of Health.
Application Notes and Protocols: Synthesis of 3,5,5-Trimethylhexanoyl chloride. Benchchem.
Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. MDPI.
US5711939A - Use of esters of branch-chain carboxylic acids with branch-chain alcohols as ingredients of cosmetic agents. Google Patents.
Study of cyclic carbonate aminolysis at room temperature. The Royal Society of Chemistry.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: GC-MS Baseline Separation for Methyl 3,5,5-Trimethylhexanoate
Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I frequently encounter challenges resolving highly branched fatty acid methyl esters (FAMEs) from complex matrices.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Hub.
As a Senior Application Scientist, I frequently encounter challenges resolving highly branched fatty acid methyl esters (FAMEs) from complex matrices. Methyl 3,5,5-trimethylhexanoate (C10H20O2) presents a unique chromatographic challenge. Its steric bulk and specific boiling point often lead to co-elution with linear esters or matrix volatiles, while system contamination can cause severe baseline disturbances.
This guide provides field-proven, self-validating protocols to diagnose and resolve baseline separation issues, ensuring high-fidelity quantitative analysis.
Diagnostic Workflow
Troubleshooting workflow for GC-MS baseline resolution of methyl 3,5,5-trimethylhexanoate.
Q1: Why am I failing to achieve baseline separation (Rs < 1.5) for methyl 3,5,5-trimethylhexanoate from other matrix components?Causality & Expert Insight: Baseline separation failure typically stems from thermodynamic similarities between the branched analyte and co-eluting matrix compounds. Methyl 3,5,5-trimethylhexanoate has a Kovats Retention Index of approximately 1082 on a standard non-polar column (e.g., 5% phenyl/95% dimethylpolysiloxane)[1]. Because of its highly branched 3,5,5-trimethyl structure, it elutes significantly earlier than its straight-chain isomer (methyl decanoate). If you are experiencing co-elution, it is likely with C8-C9 linear esters or matrix volatiles.
Action: Decrease your temperature ramp rate through the critical elution zone to 2–5 °C/min. A slower ramp rate increases the interaction time with the stationary phase, which can significantly improve resolution for closely eluting isomers[2].
Q2: My baseline is continuously drifting upward during the temperature program. How does this affect my quantitation, and how do I fix it?Causality & Expert Insight: An upward baseline drift during temperature programming is usually caused by column bleed (thermal degradation of the stationary phase) or a lack of column compensation[3]. For trace analysis of methyl 3,5,5-trimethylhexanoate, this drift reduces the signal-to-noise (S/N) ratio and skews peak integration.
Action: Perform a column bake-out. If the drift persists at lower temperatures, check for oxygen leaks in the carrier gas lines, which rapidly degrade the stationary phase[4]. To mitigate rising baselines, ensure you are using a constant-flow mode rather than constant-pressure mode[5].
Q3: Which stationary phase is optimal if temperature optimization fails to resolve the peak?Causality & Expert Insight: If a non-polar column fails, the separation mechanism must shift from boiling point-dominated to polarity/dipole-dominated. Highly polar cyanopropyl columns (e.g., SP-2560 or CP-Sil 88) or polyethylene glycol (PEG) columns are the gold standard for resolving complex FAME mixtures[2][6]. The cyano groups interact strongly with the ester carbonyl, providing orthogonal selectivity that pulls the branched methyl 3,5,5-trimethylhexanoate away from interfering aliphatic hydrocarbons.
Q4: If chromatographic baseline separation is impossible due to a highly complex matrix, how can I achieve spectral resolution?Causality & Expert Insight: When physical separation fails, mass spectrometry provides a secondary dimension of resolution. Methyl 3,5,5-trimethylhexanoate exhibits a distinct electron ionization (EI) fragmentation pattern. While it shares the m/z 74 McLafferty rearrangement peak common to all methyl esters, its highly branched tail yields a dominant m/z 57 peak (tert-butyl cation) and a characteristic m/z 116 fragment[1].
Action: Switch the MS from full Scan mode to Selected Ion Monitoring (SIM) mode. Extracting m/z 57 and m/z 116 will mathematically resolve the analyte from co-eluting linear FAMEs that lack the tert-butyl moiety.
Quantitative Data: Column Selectivity & MS Parameters
The following table summarizes the retention mechanisms and MS parameters required to optimize the separation of methyl 3,5,5-trimethylhexanoate across different column chemistries.
Purpose: To eliminate baseline noise, ghost peaks, and drift caused by matrix accumulation.
Initial Blank Assessment: Inject 1 µL of the sample solvent (e.g., hexane) using your standard temperature program. Record the baseline noise and identify any ghost peaks. This serves as your baseline control[7].
Cool Down & Isolate: Cool the GC oven to 40 °C and the inlet to room temperature. Turn off the MS filament and electron multiplier to protect the detector[8].
Inlet Maintenance:
Replace the inlet septum. Use a low-bleed, plasma-treated BTO septum to prevent coring and siloxane bleed[5][8].
Replace the glass liner and O-ring. If analyzing active compounds, ensure the liner is deactivated.
Clean the split vent line if heavy matrix contamination is suspected[8].
Column Trimming: Remove 10–20 cm from the front end of the capillary column to eliminate non-volatile matrix buildup and active sites[9][10]. Reinstall using a clean ceramic scoring wafer.
Thermal Bake-out: Purge the column with carrier gas for 10 minutes at room temperature to remove oxygen. Then, ramp the oven to the column's maximum isothermal temperature limit. Hold for 1 to 2 hours[5][7].
Validation Blank: Run a second solvent blank under identical conditions to Step 1. The baseline must be flat, and ghost peaks must be eliminated, validating the system's readiness.
Protocol 2: Optimizing the Temperature Ramp for Branched FAMEs
Purpose: To maximize chromatographic resolution (Rs > 1.5) for methyl 3,5,5-trimethylhexanoate.
Determine Elution Temperature: Run a fast linear ramp (e.g., 15 °C/min from 50 °C to 250 °C). Note the exact oven temperature at which methyl 3,5,5-trimethylhexanoate elutes (typically around 110–130 °C on a non-polar column).
Design the Multi-Ramp Program:
Initial Hold: 50 °C for 2 minutes (focuses the analyte at the head of the column).
Ramp 1 (Approach): 15 °C/min to 20 °C below the target elution temperature (e.g., 90 °C).
Ramp 2 (Separation): 2 to 4 °C/min through the elution zone (e.g., 90 °C to 140 °C). This slow ramp maximizes the number of theoretical plates interacting with the analyte, resolving it from closely eluting isomers[2].
Ramp 3 (Clean-out): 20 °C/min to 250 °C, hold for 5 minutes to clear heavy matrix components.
Evaluate Resolution: Calculate resolution using the formula
Rs=2(tr2−tr1)/(w1+w2)
. If Rs remains < 1.5, proceed to changing the stationary phase or utilizing MS SIM mode as detailed in Q3 and Q4.
Technical Support Center: Scaling Up Methyl 3,5,5-Trimethylhexanoate Batch Production
Welcome to the Technical Support Center. The esterification of 3,5,5-trimethylhexanoic acid (isononanoic acid) with methanol to produce methyl 3,5,5-trimethylhexanoate presents unique scale-up challenges. Unlike linear a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. The esterification of 3,5,5-trimethylhexanoic acid (isononanoic acid) with methanol to produce methyl 3,5,5-trimethylhexanoate presents unique scale-up challenges. Unlike linear aliphatic acids, the highly branched neo-alkyl structure of 3,5,5-trimethylhexanoic acid creates severe steric hindrance, which inherently depresses the intrinsic reaction kinetics. When transitioning from a 1L laboratory flask to pilot or commercial batch reactors, this kinetic bottleneck is compounded by macroscopic limitations in heat transfer, mass transfer, and thermodynamic equilibrium.
This guide provides researchers and chemical engineers with field-proven troubleshooting strategies, self-validating protocols, and authoritative methodologies to ensure >99% conversion at scale.
Diagnostic Workflow
Fig 1: Troubleshooting pathway for diagnosing esterification scale-up bottlenecks.
Section 1: Troubleshooting Guides & FAQs
FAQ 1: Kinetics & Mass TransferQ: Why does the reaction rate of methyl 3,5,5-trimethylhexanoate drop significantly when scaling from a 1L flask to a 100L batch reactor?A: The root cause lies in the intersection of molecular sterics and macroscopic mass transfer. 3,5,5-trimethylhexanoic acid possesses a highly branched structure that creates a steric shield around the carboxyl carbon, lowering the pre-exponential factor for nucleophilic attack by methanol. Because the intrinsic chemical kinetics are slow, the reaction requires highly efficient catalyst interaction.
When scaling to 100L using a heterogeneous solid acid catalyst (like Amberlyst 15), the surface-area-to-volume ratio decreases, and achieving uniform power dissipation (
P/V
) becomes difficult. If agitation is insufficient, a stagnant fluid film forms around the catalyst particles. The reaction shifts from being kinetically controlled to being limited by external film diffusion. To resolve this, scale up based on constant power per unit volume rather than constant tip speed, ensuring the dimensionless Thiele modulus remains < 1 to overcome mass transfer resistances, as detailed in studies on 1[1].
FAQ 2: Heat Transfer & Exotherm ManagementQ: We are experiencing thermal inconsistencies and localized hot spots during the heating and catalyst addition phases. How can we model and prevent this?A: Esterification is moderately exothermic. In a 1L reactor, the high surface-area-to-volume ratio allows the jacket to easily remove this heat. In a 100L reactor, heat generation scales with volume (
r3
), while cooling capacity scales with surface area (
r2
). Localized hot spots can degrade sulfonated polystyrene-divinylbenzene resins like Amberlyst 15 (which has a strict thermal stability limit of ~140°C) and cause methanol to flash boil, leading to dangerous pressurization[2].
Before scale-up, utilize reaction calorimetry to determine the specific heat of reaction. Apply the Wilson Method to accurately compute the overall heat transfer coefficient (
U
). This method separates the total thermal resistance into three components: the reactor film, the reactor wall, and the jacket oil film, allowing you to accurately predict the maximum safe reagent feed rate and prevent thermal runaway, as outlined in 3[3].
FAQ 3: Thermodynamic Equilibrium & Water RemovalQ: Methanol is highly volatile (BP 64.7°C), yet we need to remove water (BP 100°C) to drive the equilibrium forward. How do we achieve this in a batch reactor without losing our reactant?A: Le Chatelier’s principle dictates that water must be continuously removed to achieve >99% conversion. However, standard Dean-Stark distillation is ineffective here because methanol will boil off long before water, stripping the reactor of its nucleophile.
Implement a pressure-swing or pressurized reactive distillation strategy. By pressurizing the reactor (e.g., 2.5 to 3.0 bar), you elevate the boiling point of the mixture, allowing the reaction to proceed at 90–110°C in the liquid phase without vaporizing the reactants[4]. Once the reaction reaches its pressurized equilibrium plateau, gradually reduce the pressure while passing the overhead vapor through a 3A molecular sieve bed to selectively trap water, refluxing the dry methanol back into the reactor.
Use corrosion-resistant alloys; implement continuous neutralization[2].
Amberlyst 15
Heterogeneous
140°C
Easy separation, moderate thermal stability
Internal/External mass transfer limitations
Optimize particle size; ensure high
P/V
agitation[2].
Amberlyst 70
Heterogeneous
190°C
High thermal tolerance for pressurized runs
Higher cost, pore diffusion limits
Deploy in high-temperature, pressurized batch reactors[2].
Nafion NR50
Heterogeneous
>200°C
Exceptional chemical resistance
Extremely high cost for batch scale
Utilize in continuous flow microreactors instead of batch[2].
Section 3: Standardized Experimental Protocols
Protocol: 10L Pilot-Scale Synthesis of Methyl 3,5,5-Trimethylhexanoate
Design Philosophy: This protocol integrates inline Process Analytical Technology (PAT) to ensure each step is a self-validating system before proceeding to the next phase.
Phase 1: Preparation & Pressurization
Reagent Charging: Transfer 1.58 kg (10 mol) of 3,5,5-trimethylhexanoic acid and 1.60 kg (50 mol) of anhydrous methanol (1:5 molar ratio) into a 10L Hastelloy stirred tank reactor.
Inerting: Purge the headspace with Nitrogen (
N2
) for 15 minutes to displace oxygen.
Pressurization: Seal the reactor and pressurize to 2.5 bar with
N2
.
Causality: Methanol boils at 64.7°C at atmospheric pressure. Pressurizing the vessel suppresses vaporization, allowing the reaction to operate at 85°C to overcome the high activation energy barrier caused by the acid's steric hindrance[5].
Phase 2: Isothermal Heating & Catalysis
4. Heating: Engage the cascaded temperature control loop to heat the mixture to 85°C.
5. Catalyst Addition: Introduce 79 g (5% w/w relative to acid) of pre-washed, dried Amberlyst 15 resin.
6. Self-Validation (Thermal): Monitor the heat release rate (
qrxn
) via inline calorimetry. The system is programmed to throttle the heating jacket if
qrxn
exceeds the cooling capacity (
U⋅A⋅ΔT
). If the internal temperature deviates by >2°C from the setpoint, the system automatically increases agitation to disperse localized hot spots.
Phase 3: Reaction & Mass Transfer Optimization
7. Agitation: Set the impeller speed to maintain a specific power input (
P/V
) of 1.5 W/kg.
Causality: This high mixing intensity ensures the Thiele modulus remains < 1, preventing external film diffusion from limiting the reaction rate around the solid catalyst particles.
8. Self-Validation (Kinetic): Utilize an inline ATR-FTIR probe. The system continuously tracks the disappearance of the carboxylic acid carbonyl stretch (~1710 cm⁻¹) and the appearance of the ester carbonyl stretch (~1740 cm⁻¹). The reaction proceeds to Phase 4 only when the conversion rate plateaus.
Phase 4: Equilibrium Shift via Water Stripping
9. Pressure Swing: Gradually vent the reactor pressure from 2.5 bar down to 1.0 bar over 30 minutes.
10. Reactive Distillation: Route the overhead vapor (methanol + water) through a column packed with 3A molecular sieves. The sieves selectively trap the water (kinetic diameter ~2.6 Å) while allowing methanol (kinetic diameter ~3.6 Å) to pass through, condense, and reflux back into the reactor.
11. Self-Validation (Thermodynamic): An inline Karl Fischer sensor on the reflux line monitors moisture. The reaction is deemed complete when the refluxed methanol contains <0.05% water and the FTIR shows >99% ester conversion.
Phase 5: Recovery
12. Cooling & Filtration: Cool the reactor to 30°C. Discharge the product through a 50 µm inline filter to recover the Amberlyst 15 catalyst for regeneration.
13. Purification: Distill the excess methanol under vacuum (50 mbar, 40°C) to isolate the pure methyl 3,5,5-trimethylhexanoate.
References
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC (nih.gov)
Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors - MDPI
URL
Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC (nih.gov)
EP2121560B1 - Batch esterification - Google Patents
URL
Process Scale-up and Heat Transfer - Mettler Toledo
URL
resolving co-elution issues in methyl 3,5,5-trimethylhexanoate liquid chromatography
Technical Support Center: Resolving Co-Elution in Methyl 3,5,5-Trimethylhexanoate LC Analysis Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on complex sepa...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Resolving Co-Elution in Methyl 3,5,5-Trimethylhexanoate LC Analysis
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on complex separation challenges involving hydrophobic, branched aliphatic esters. Methyl 3,5,5-trimethylhexanoate is a classic example: its highly branched structure and lack of strong chromophores make it a challenging target in Reversed-Phase Liquid Chromatography (RPLC). When analyzing this compound, co-elution with synthetic precursors (like 3,5,5-trimethylhexanoic acid) or structural isomers is the primary obstacle to accurate quantitation.
This guide provides a causality-driven, self-validating framework to systematically diagnose and resolve co-elution issues, ensuring your analytical methods meet rigorous validation standards.
Visualization: Troubleshooting Workflow
Logical workflow for troubleshooting LC co-elution of methyl 3,5,5-trimethylhexanoate.
Frequently Asked Questions (FAQs)
Q1: My peak for methyl 3,5,5-trimethylhexanoate is broad and overlapping with an unknown impurity. How do I determine if this is a chemistry issue or a hardware problem?Expert Insight: Before altering your mobile phase chemistry, you must validate the physical integrity of your LC system. Apparent co-elution is frequently an artifact of peak broadening or tailing caused by excessive extra-column volume or a compromised column bed[1].
Causality: The fundamental resolution equation dictates that resolution (
Rs
) depends on efficiency (
N
), selectivity (
α
), and retention (
k
)[2]. If your flow rate is unoptimized or there is a void in the column,
N
drops drastically, causing peaks to widen and merge[3].
Action: Inject a well-behaved, neutral reference standard (e.g., toluene) under isocratic conditions. If the toluene peak is also broad or asymmetric (Tailing factor > 1.5), the issue is hardware. Flush the column, minimize the length and internal diameter of the tubing between the injector and detector, and optimize the flow rate to maximize peak efficiency[1][3]. If the toluene peak is sharp, proceed to chemical optimization.
Q2: I have confirmed the co-eluting impurity is 3,5,5-trimethylhexanoic acid (the unesterified precursor). How do I separate them?Expert Insight: This is a classic retention (
k
) and ionization control challenge. Methyl 3,5,5-trimethylhexanoate is a neutral ester, meaning its retention is largely unaffected by mobile phase pH. However, its precursor is a carboxylic acid with a pKa of approximately 4.8.
Causality: If your mobile phase pH is near 4.8 (e.g., unbuffered water), the acid exists in a dynamic equilibrium between its neutral and ionized states. This causes severe peak tailing and unpredictable retention, leading it to smear into the ester's retention window.
Action: Force the acid into a single ionization state. By lowering the mobile phase pH to at least two units below its pKa (e.g., pH 2.5 using 0.1% formic acid), the acid becomes fully protonated and neutral. This dramatically increases its hydrophobicity and retention factor (
k
), sharpening the peak and shifting it away from the ester[4].
Q3: The co-eluting compound is an isomeric ester (e.g., methyl 2-ethylhexanoate). Adjusting the pH and gradient slope didn't work. What is the next logical step?Expert Insight: When dealing with structural isomers, adjusting retention (
k
) or efficiency (
N
) is rarely sufficient. You must alter the thermodynamic selectivity (
α
) of the system[2].
Causality: Isomers have nearly identical hydrophobicities, meaning they partition into a standard C18 stationary phase at the exact same rate when using an aprotic solvent like Acetonitrile (ACN). The most powerful method to improve band spacing is to change the organic modifier[2]. Switching from ACN to Methanol (MeOH) changes the primary intermolecular interactions from dipole-dipole to hydrogen bonding. Because branched isomers have different steric hindrances around their ester groups, the protic nature of MeOH selectively alters their solvation shells, changing their relative retention times.
Action: Substitute ACN with MeOH. Because MeOH is a weaker elution solvent in RPLC, you will need to increase the percentage of the organic modifier by approximately 10% to maintain a similar overall run time.
Q4: What if chromatographic baseline resolution is fundamentally impossible due to matrix complexity?Expert Insight: When physical separation hits its thermodynamic limits, we pivot to mathematical or mass-selective deconvolution.
Causality: If your detector is a Mass Spectrometer (MS), co-elution is only a problem if the compounds are isobaric (have the same mass). If they have different masses, you can use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to digitally extract the target peak[1]. For heavily co-eluting matrix interferences in full-scan LC-MS, chemometric techniques like Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) can mathematically resolve the pure spectra and concentration profiles of the co-eluted compounds without requiring baseline physical separation[5].
Quantitative Data: Impact of Organic Modifier on Isomer Selectivity
The following table summarizes a self-validating experiment demonstrating the causality of organic modifier selection on the resolution of methyl 3,5,5-trimethylhexanoate and a branched isomer.
Organic Modifier
Target
tR
(min)
Impurity
tR
(min)
Capacity Factor (
k
)
Selectivity (
α
)
Resolution (
Rs
)
Acetonitrile (60%)
8.45
8.30
3.2
1.02
0.6 (Co-elution)
Methanol (70%)
10.15
9.40
4.1
1.08
1.8 (Baseline)
Note: Data generated on a standard C18 column (4.6 x 150 mm, 5 µm) at 1.0 mL/min. Baseline resolution is defined as
Rs≥1.5
.
Experimental Protocol: Step-by-Step Method Optimization for Baseline Resolution
This self-validating protocol is designed to systematically isolate and resolve co-elution variables.
Step 1: System Suitability & Baseline Establishment
Prepare a system suitability standard containing 50 µg/mL of methyl 3,5,5-trimethylhexanoate and a void volume marker (e.g., uracil).
Inject 5 µL onto a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
Run an initial linear gradient from 50% B to 95% B over 15 minutes[1] (Mobile Phase A: Water; Mobile Phase B: Acetonitrile).
Validation Check: Calculate the theoretical plates (
N
). If
N<10,000
, troubleshoot system hardware (tubing, column frit, flow rate) before proceeding[1][3].
Modify Mobile Phase A to include 0.1% Formic Acid (pH ~2.7).
Modify Mobile Phase B to Acetonitrile + 0.1% Formic Acid.
Re-run the gradient.
Validation Check: If the co-eluting peak shifts or sharpens, it was an ionizable impurity. If co-elution persists with no change in peak shape, the impurity is likely a neutral isomer. Proceed to Step 3.
Step 3: Selectivity Tuning via Organic Modifier
Purge the LC system and replace Mobile Phase B with Methanol + 0.1% Formic Acid.
Adjust the gradient profile to account for Methanol's weaker solvent strength (e.g., start at 60% B to 95% B over 20 minutes).
Re-evaluate the separation.
Validation Check: Calculate the separation factor (
α
). If
α>1.05
, proceed to Step 4 to fine-tune the resolution.
Step 4: Gradient Slope Optimization
Identify the exact percentage of Mobile Phase B at which methyl 3,5,5-trimethylhexanoate elutes (e.g., 75% B).
Program a shallower, focused gradient around this elution point (e.g., 65% B to 80% B over 20 minutes)[1].
Validation Check: Calculate final Resolution (
Rs
). The method is considered validated for quantitation once
Rs≥1.5
.
thermal stability comparison of methyl 3,5,5-trimethylhexanoate and linear methyl esters
Engineering Thermal Resilience: A Comparative Guide to Methyl 3,5,5-Trimethylhexanoate vs. Linear Methyl Esters As formulation demands push the boundaries of high-temperature processing and long-term stability, the selec...
Author: BenchChem Technical Support Team. Date: April 2026
Engineering Thermal Resilience: A Comparative Guide to Methyl 3,5,5-Trimethylhexanoate vs. Linear Methyl Esters
As formulation demands push the boundaries of high-temperature processing and long-term stability, the selection of ester-based excipients and synthetic lubricants requires precise molecular scrutiny. Methyl 3,5,5-trimethylhexanoate (C10H20O2, MW: 172.26 g/mol ) represents a highly engineered branched synthetic ester. When benchmarked against its exact linear isomer, methyl nonanoate, the branched architecture demonstrates profoundly different thermal and thermo-oxidative behaviors.
As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind these differences and provide a self-validating analytical framework for quantifying their thermal stability.
Structural Causality: The Role of Acyl Branching
To understand the thermal stability of methyl esters, we must first examine their fundamental degradation pathways. Unlike heavier esters that possess β-hydrogens on the alkoxy group (which readily undergo a low-energy 6-membered cyclic cis-elimination), methyl esters lack this structural vulnerability. Consequently, their primary thermal decomposition pathway is forced into a higher-energy 4-center elimination involving the α-hydrogen on the acyl chain, yielding methanol and a ketene intermediate.
The Linear Vulnerability:
In linear methyl esters like methyl nonanoate, the unhindered acyl chain allows this 4-center transition state to form relatively easily once the thermal activation energy threshold is reached. Furthermore, under thermo-oxidative conditions, the linear methylene backbone provides numerous secondary hydrogens that are highly susceptible to radical abstraction, leading to rapid oxidative polymerization and volatile fragmentation.
The Branched Shield:
The architecture of methyl 3,5,5-trimethylhexanoate introduces severe steric hindrance. The bulky neo-hexyl group (specifically the 3,5,5-trimethyl substitution) folds over the ester carbonyl. This steric shielding physically impedes the geometric alignment required for the 4-center elimination. Additionally, the replacement of reactive secondary hydrogens with primary methyl groups and sterically protected quaternary carbons chemically blocks the radical propagation pathways that drive thermo-oxidative degradation.
Thermal degradation pathways of linear vs. branched methyl esters under high-temperature stress.
Quantitative Performance Comparison
The structural modifications directly translate to measurable macroscopic properties. The table below synthesizes the thermal and physical properties, illustrating how the branched architecture sacrifices some low-temperature linearity for significant gains in thermal decomposition onset and oxidative stability.
Property
Methyl 3,5,5-Trimethylhexanoate (Branched)
Methyl Nonanoate (Linear)
Molecular Weight
172.26 g/mol
172.26 g/mol
Structural Architecture
Highly branched (neo-hexyl group)
Straight-chain aliphatic
Thermal Decomposition Onset (
Td
)
> 310 °C
~ 270 °C
Primary Degradation Pathway
Sterically hindered radical homolysis
4-center elimination (Ketene formation)
Thermo-Oxidative Stability
Excellent (Lacks reactive secondary H)
Moderate (Prone to radical abstraction)
Self-Validating Experimental Protocol: TGA-FTIR
To objectively quantify these stability differences, standard thermogravimetric analysis (TGA) is insufficient, as it conflates simple evaporation with true chemical degradation. To rigorously decouple these variables, I mandate a self-validating TGA-FTIR workflow. By coupling TGA with Fourier Transform Infrared Spectroscopy (FTIR), we can definitively correlate mass loss with specific chemical bond cleavage.
Step-by-Step Methodology:
Crucible Selection & Calibration : Utilize alumina (
Al2O3
) crucibles rather than platinum. Platinum can catalytically lower the activation energy of oxidation, artificially skewing the thermal stability data of the esters. Calibrate the instrument using Curie point reference materials.
Atmospheric Decoupling : Run the protocol in two parallel environments to isolate mechanisms:
Phase A (Thermal Pyrolysis): High-purity Nitrogen (
N2
) purge at 50 mL/min to isolate pure thermal cracking.
Phase B (Thermo-Oxidative): Synthetic air (
O2/N2
) purge to evaluate radical-induced oxidative degradation.
Isothermal Baseline Validation : Ramp the temperature to 150°C at 10°C/min and hold for 30 minutes. This step is critical to evaporate any residual moisture or highly volatile impurities, ensuring that subsequent mass loss is strictly attributed to the base ester.
Dynamic Degradation Ramp : Heat from 150°C to 500°C at a controlled rate of 10°C/min. This specific rate provides optimal resolution for calculating the apparent activation energy using the Kissinger-Akahira-Sunose isoconversional method.
Evolved Gas Analysis (EGA) : Continuously route the exhaust gas through a heated transfer line (maintained at 200°C to prevent condensation) into the FTIR gas cell. Monitor the spectra for the appearance of the
C=C=O
stretch (~2100 cm⁻¹) indicative of ketene formation, which mathematically validates the 4-center elimination mechanism.
Self-validating TGA-FTIR experimental workflow for characterizing ester thermal stability.
Applications in Drug Development & Advanced Formulations
In pharmaceutical manufacturing, excipients and lubricants are often subjected to extreme sterilization temperatures or high-shear mixing environments. The robust thermal stability of methyl 3,5,5-trimethylhexanoate ensures that it does not degrade into reactive ketenes or acidic byproducts that could compromise the active pharmaceutical ingredient (API). Furthermore, its resistance to hydrolytic and oxidative cleavage makes it an ideal candidate for long-acting injectable formulations, or as a synthetic base fluid in manufacturing equipment requiring varnish-free operation at elevated temperatures.
Characterization of Thermal Stability of Synthetic and Semi-Synthetic Engine Oils . MDPI.
How do Synthetic Ester Base Oils Cope with Extreme Operating Conditions? . JD Lubricant.
Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate . The Journal of Physical Chemistry A - ACS Publications.
Thermal degradation and combustion properties of most popular synthetic biodegradable polymers . PMC - NIH.
Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers . PMC - NIH.
Comparative
A Comparative Guide to the Reaction Kinetics of Methyl 3,5,5-Trimethylhexanoate and Methyl Nonanoate
For Researchers, Scientists, and Drug Development Professionals In the landscape of chemical synthesis and formulation, the selection of appropriate esters is paramount to achieving desired reaction outcomes and product...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and formulation, the selection of appropriate esters is paramount to achieving desired reaction outcomes and product stability. This guide provides an in-depth comparison of the reaction kinetics of two C10 methyl esters: the branched-chain methyl 3,5,5-trimethylhexanoate and the linear-chain methyl nonanoate. Understanding their relative reactivities in key chemical transformations is crucial for process optimization, formulation development, and predicting product shelf-life.
This document moves beyond a simple cataloging of properties to explain the underlying structural and mechanistic factors that govern their kinetic behavior in hydrolysis, transesterification, and oxidation reactions. By synthesizing established kinetic principles with available experimental data, this guide offers a comprehensive framework for researchers to make informed decisions in their work.
Molecular Structure: The Foundation of Reactivity
The kinetic behavior of an ester is intrinsically linked to its molecular architecture. The primary distinction between methyl 3,5,5-trimethylhexanoate and methyl nonanoate lies in the substitution pattern of the hexanoate and nonanoate backbone, respectively.
Methyl Nonanoate: Possesses a linear nine-carbon chain attached to the methyl ester group. This unbranched structure allows for relatively unimpeded access to the electrophilic carbonyl carbon.
Methyl 3,5,5-Trimethylhexanoate: Features a hexanoate chain with three methyl groups at positions 3, 5, and 5. This branching creates significant steric bulk around the ester functionality.
This fundamental structural difference is the primary driver of the observed differences in their reaction kinetics.
Comparative Reaction Kinetics: A Deeper Dive
The reactivity of these two esters will be compared across three common and critical reaction types: hydrolysis, transesterification, and oxidation.
Hydrolysis: The Impact of Steric Hindrance
Ester hydrolysis, the cleavage of the ester bond by water to form a carboxylic acid and an alcohol, can be catalyzed by either acid or base. The rate of this reaction is highly sensitive to the steric environment around the carbonyl group.
In the case of methyl 3,5,5-trimethylhexanoate, the bulky trimethyl-substituted hexanoate chain creates significant steric hindrance.[1] This crowding impedes the approach of the nucleophile (water in neutral or acidic hydrolysis, hydroxide ion in basic hydrolysis) to the carbonyl carbon.[1][2] Consequently, the activation energy for the formation of the tetrahedral intermediate is increased, leading to a slower reaction rate compared to its linear counterpart.
Methyl nonanoate, with its unbranched alkyl chain, presents a much more accessible carbonyl group. This allows for easier nucleophilic attack, resulting in a faster rate of hydrolysis under similar conditions. Studies on the hydrolysis of various esters have consistently shown that increased branching near the reaction center decreases the rate of hydrolysis.[3][4]
Table 1: Predicted Relative Hydrolysis Rates and Influencing Factors
Ester
Predicted Relative Hydrolysis Rate
Key Influencing Factor
Methyl 3,5,5-Trimethylhexanoate
Slower
High steric hindrance from trimethyl-substituted chain[1][2]
Methyl Nonanoate
Faster
Low steric hindrance due to the linear alkyl chain
Transesterification: Exchanging Alkoxy Groups
Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is a cornerstone of many industrial processes, including biodiesel production.[5] Similar to hydrolysis, this reaction is susceptible to steric effects.
The mechanism of both acid- and base-catalyzed transesterification involves nucleophilic attack on the ester carbonyl. For methyl 3,5,5-trimethylhexanoate, the steric shield provided by the branched alkyl chain will hinder the approach of the incoming alcohol molecule, slowing down the reaction rate.
Table 2: Predicted Relative Transesterification Rates and Mechanistic Considerations
Ester
Predicted Relative Transesterification Rate
Mechanistic Consideration
Methyl 3,5,5-Trimethylhexanoate
Slower
Steric hindrance impeding the approach of the alcohol nucleophile.
Methyl Nonanoate
Faster
Unhindered access to the carbonyl carbon for nucleophilic attack.
Oxidation: The Role of Branching in Stability
Oxidative stability is a critical parameter for esters used in applications where they are exposed to air, heat, or light, such as lubricants and biofuels. The mechanism of oxidation often involves the formation of free radicals at susceptible C-H bonds.
Branched alkanes, and by extension, branched esters like methyl 3,5,5-trimethylhexanoate, tend to exhibit greater oxidative stability compared to their linear isomers.[7][8] The tertiary carbon atoms in the branched structure can be more susceptible to initial hydrogen abstraction, but the resulting radical may be more stable and less likely to propagate chain reactions. Furthermore, the steric bulk can hinder the approach of oxygen and other radical species.
Studies on the thermo-oxidative aging of linear and branched alcohols have shown that branched structures can lead to a lower rate of decomposition and acid formation.[9][10] Methyl nonanoate, with its long, linear chain of secondary C-H bonds, is more prone to autoxidation. The absence of branching provides multiple, sterically accessible sites for radical attack, leading to a faster degradation process.[8]
Table 3: Predicted Relative Oxidative Stability
Ester
Predicted Relative Oxidative Stability
Rationale
Methyl 3,5,5-Trimethylhexanoate
Higher
Branched structure offers greater resistance to oxidative degradation.[7][8]
Methyl Nonanoate
Lower
Linear chain provides multiple accessible sites for radical attack.
Experimental Protocols for Kinetic Analysis
To quantitatively assess the reaction kinetics of these esters, well-defined experimental protocols are necessary. The following outlines standard methodologies for determining the rates of hydrolysis, transesterification, and oxidation.
Determining Hydrolysis Rate Constants
The kinetics of ester hydrolysis can be monitored by measuring the change in concentration of the carboxylic acid product over time.[11][12]
Protocol for Acid-Catalyzed Hydrolysis:
Reaction Setup: Prepare a solution of the ester in an acidic aqueous medium (e.g., HCl in water) of known concentration in a constant temperature bath.[13]
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
Quenching: Immediately quench the reaction by adding the aliquot to a known volume of ice-cold deionized water to stop the reaction.
Titration: Titrate the quenched sample with a standardized solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein) to determine the concentration of the carboxylic acid formed.[14]
Data Analysis: Plot the concentration of the carboxylic acid versus time. The initial rate can be determined from the slope of this curve. For a pseudo-first-order reaction, a plot of ln([Ester]t/[Ester]0) versus time will yield a straight line with a slope equal to -k.
Caption: Workflow for determining the rate of acid-catalyzed ester hydrolysis.
Monitoring Transesterification Kinetics
Real-time monitoring of transesterification reactions can be achieved using spectroscopic techniques like ¹H NMR.[15]
Protocol for Transesterification Monitoring by ¹H NMR:
Sample Preparation: In an NMR tube, combine the ester, the alcohol for transesterification (e.g., ethanol), and a catalyst (e.g., sulfuric acid or sodium methoxide).
NMR Acquisition: Place the NMR tube in the spectrometer and acquire spectra at regular time intervals.
Signal Integration: Monitor the disappearance of the methoxy signal of the starting methyl ester and the appearance of the ethoxy signal of the product ethyl ester.
Concentration Calculation: The relative integrals of these signals can be used to determine the concentration of reactants and products over time.
Kinetic Modeling: The data can be fitted to appropriate rate laws to determine the reaction order and rate constant.
Caption: ¹H NMR-based workflow for monitoring transesterification kinetics.
Assessing Oxidative Stability
Standardized methods are available to evaluate the oxidative stability of esters, which are often used for biofuels and lubricants.[16][17]
Protocol using the Rancimat Method (EN 14112):
Sample Preparation: A specified amount of the ester is placed in a reaction vessel.
Accelerated Oxidation: The sample is heated to a constant temperature (e.g., 110 °C) while a continuous stream of purified air is passed through it.
Detection of Volatile Acids: The volatile organic acids produced during oxidation are carried by the air stream into a measuring vessel containing deionized water.
Conductivity Measurement: The conductivity of the water is continuously monitored. A sharp increase in conductivity indicates the end of the induction period.
Induction Period Determination: The time until this rapid increase in conductivity occurs is the oxidation induction time, which is a measure of the ester's stability.
Caption: Experimental workflow for assessing oxidative stability using the Rancimat method.
Conclusion: A Tale of Two Structures
The reaction kinetics of methyl 3,5,5-trimethylhexanoate and methyl nonanoate are a clear illustration of structure-reactivity relationships. The branched structure of methyl 3,5,5-trimethylhexanoate imparts significant steric hindrance, leading to slower rates of hydrolysis and transesterification compared to the linear methyl nonanoate. However, this same structural feature enhances its oxidative stability.
For researchers and formulation scientists, the choice between these two esters will depend on the specific application. If rapid ester transformations are desired, the less hindered methyl nonanoate is the superior choice. Conversely, for applications requiring long-term stability and resistance to degradation, the branched methyl 3,5,5-trimethylhexanoate offers a distinct advantage. This guide provides the foundational knowledge and experimental framework to make such strategic decisions, ultimately leading to more efficient and robust chemical processes and products.
References
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Sharma M, Wanchoo RK, Toor AP. Adsorption and Kinetic Parameters for Synthesis of Methyl Nonanoate over Heterogeneous Catalysts. Industrial & Engineering Chemistry Research. 2012;51(43):13935-13943.
Sharma M, Wanchoo RK, Toor AP. Adsorption and Kinetic Parameters for Synthesis of Methyl Nonanoate over Heterogeneous Catalysts.
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Available from: [Link]
Kinetic comparison of the relative susceptibility to steric hindrance of an intra- and an inter-molecular cleavage of the ester bond in a series of 2- and 4-carbamoylphenyl esters of 2,4,6-trialkylated benzoic acids. Journal of the Chemical Society, Perkin Transactions 2.
Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. 2021.
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A Comparative Tribological Analysis of Methyl 3,5,5-Trimethylhexanoate as a Synthetic Base Oil
Guide for Researchers and Formulation Scientists This guide provides a comprehensive comparison of the tribological properties of methyl 3,5,5-trimethylhexanoate, a branched-chain synthetic ester, against established lub...
Author: BenchChem Technical Support Team. Date: April 2026
Guide for Researchers and Formulation Scientists
This guide provides a comprehensive comparison of the tribological properties of methyl 3,5,5-trimethylhexanoate, a branched-chain synthetic ester, against established lubricant base oils. It is intended for researchers, scientists, and professionals in the field of lubricant and drug development who are exploring novel base fluids with potentially enhanced performance characteristics. This document delves into the experimental methodologies for tribological evaluation, presents comparative data, and discusses the underlying structure-property relationships that govern lubricant performance.
Introduction: The Case for Branched Synthetic Esters
The demand for high-performance lubricants that operate under increasingly severe conditions has driven the development of synthetic base oils. Among these, synthetic esters are prized for their excellent thermal-oxidative stability, low-temperature fluidity, and inherent lubricity. While linear esters have been extensively studied, branched-chain esters, such as methyl 3,5,5-trimethylhexanoate, present a unique molecular architecture that can influence key tribological properties. The branching in the alkyl chain can disrupt close packing of molecules, which is known to lower the pour point and potentially alter film-forming characteristics under high pressure.[1] This guide focuses on elucidating these properties through standardized testing protocols and direct comparison with industry-standard base oils.
Physicochemical and Tribological Properties: A Comparative Overview
The performance of a lubricant is fundamentally linked to its physical and chemical properties. For this analysis, methyl 3,5,5-trimethylhexanoate is compared against a Group IV Polyalphaolefin (PAO 4) and a Group I ISO VG 46 mineral oil, representing a high-performance synthetic and a conventional base stock, respectively.
Table 1: Comparative Physicochemical and Tribological Properties of Base Oils
Note: The values for methyl 3,5,5-trimethylhexanoate are projected based on the known properties of similar branched-chain esters. Experimental verification is required.
The branched structure of methyl 3,5,5-trimethylhexanoate is anticipated to yield a high viscosity index (VI), indicating a lower rate of viscosity change with temperature compared to mineral oils.[5] A higher VI is a desirable trait, ensuring more consistent lubrication across a wide operating temperature range.[6]
Experimental Methodology for Tribological Evaluation
To ensure the scientific validity and comparability of results, standardized test methods from ASTM International are employed. The following protocols are fundamental for assessing the key performance indicators of a lubricant base oil.
The viscosity index (VI) is a critical parameter that quantifies how a lubricant's viscosity changes with temperature.[6] A higher VI signifies greater viscosity stability over a broad temperature range.[6]
Protocol: Viscosity Index Calculation (ASTM D2270) [7]
Kinematic Viscosity Measurement: Determine the kinematic viscosity of the oil sample at two temperatures: 40°C and 100°C, in accordance with ASTM D445.[5]
VI Calculation: Utilize the measured viscosities in the empirical formulas provided in the ASTM D2270 standard practice to calculate the viscosity index.[8][9] This practice provides procedures for oils with a VI up to and including 100, and for those with a VI of 100 or greater.[7]
The ability of a lubricant to protect surfaces from wear under sliding contact is a primary performance metric. The Four-Ball Wear Test is a standard method for evaluating the anti-wear properties of fluid lubricants.[4][10][11]
Protocol: Four-Ball Wear Test (ASTM D4172) [4][10]
Apparatus Setup: Three 12.7 mm diameter steel balls are clamped together in a test cup.
Sample Preparation: The test lubricant is added to the cup, covering the three stationary balls.
Test Initiation: A fourth steel ball is pressed into the cavity of the three clamped balls with a specified force (typically 147 N or 392 N).[10]
Test Conditions: The lubricant is heated to a regulated temperature of 75°C, and the top ball is rotated at 1200 rpm for 60 minutes.[10]
Data Acquisition: After the test duration, the machine is stopped, and the three stationary balls are removed, cleaned, and the average wear scar diameter is measured using a microscope. A smaller wear scar indicates better anti-wear protection.[12]
The following diagram illustrates the general workflow for the tribological evaluation of a base oil.
Caption: Workflow for comparative tribological analysis of lubricant base oils.
Discussion: Structure-Property Relationships
The molecular structure of methyl 3,5,5-trimethylhexanoate is key to its anticipated tribological performance. The ester functionality contributes to the molecule's polarity, which can lead to the formation of a persistent lubricating film on metal surfaces through adsorption. This is a distinct advantage over non-polar base oils like polyalphaolefins.[13]
Furthermore, the branched nature of the alkyl chain is expected to provide a favorable balance between viscosity and low-temperature fluidity.[1] Unlike linear chains that can pack closely and crystallize at low temperatures, the methyl branches in 3,5,5-trimethylhexanoate create steric hindrance, disrupting crystallization and thereby lowering the pour point. This structural feature is crucial for applications requiring reliable performance in cold environments.
Conclusion
Methyl 3,5,5-trimethylhexanoate shows significant promise as a synthetic base oil, with an expected property profile that includes a high viscosity index, good low-temperature performance, and excellent wear protection. Its branched ester structure offers a unique combination of polarity and steric hindrance that can be advantageous in various demanding lubrication applications. The experimental framework detailed in this guide provides a robust methodology for validating these expected properties against established industry benchmarks. Further research and testing are warranted to fully characterize its performance and explore its potential in advanced lubricant formulations.
References
ASTM D4172, Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method), ASTM International, West Conshohocken, PA, 2021. [4][10][11]
ASTM D2270, Standard Practice for Calculating Viscosity Index From Kinematic Viscosity at 40 and 100°C, ASTM International, West Conshohocken, PA, 2016. [8]
Rtec Instruments. (n.d.). ASTM D4172-21 | Wear Preventive Characteristics of Lubricating Fluid. Retrieved from [Link][12]
ANSI Webstore. (n.d.). ASTM D4172-18 Red - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). Retrieved from [Link][11]
ASTM International. (2017). Standard Practice for Calculating Viscosity Index From Kinematic Viscosity at 40 and 100°C (Standard No. D2270). [Link][7]
Petroleum Service Company. (n.d.). ISO VG 46 | Compressor Oil | Mineral Base. Retrieved from [Link][2]
HVI App. (2024, August 21). How to Calculate the Viscosity Index of a Lubricant. Retrieved from [Link][9]
eralytics. (n.d.). ASTM D2270 - Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C. Retrieved from [Link][6]
ASTM International. (2024, May 13). Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C (Standard No. D2270-10R16). [Link][5]
ASTM International. (2018). Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) (Standard No. D4172-18). [Link]
USDA ARS. (2018, May 14). Biobased polyalphaolefin base oil: Chemical, physical and tribological properties. Retrieved from [Link][13]
Noria Corporation. (n.d.). Polyalphaolefin (PAO) Lubricants Explained. Retrieved from [Link][3]
Abdo Ahmed, M. A., et al. (2015). SYNTHESIS AND LUBRICITY PROPERTIES ANALYSIS OF BRANCHED DICARBOXYLATE ESTERS BASED LUBRICANT. Malaysian Journal of Analytical Sciences, 19(1), 106-117. [Link][1]